molecular formula C26H23FN2O B2982693 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone CAS No. 922038-95-7

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone

Cat. No. B2982693
CAS RN: 922038-95-7
M. Wt: 398.481
InChI Key: UHSZZNWZMJLBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone, also known as AB-FUBINACA, is a synthetic cannabinoid that was first identified in 2012. It has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, making it a potent agonist for these receptors. AB-FUBINACA has been used in scientific research to better understand the endocannabinoid system and its role in various physiological processes.

Mechanism Of Action

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone acts as a potent agonist for the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of these receptors and subsequent downstream signaling pathways. The exact mechanism of action of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of the endocannabinoid system. It has also been found to have analgesic, anti-inflammatory, and appetite-stimulating effects, among others.

Advantages And Limitations For Lab Experiments

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone has a number of advantages for use in lab experiments, including its high affinity for the CB1 and CB2 receptors, its potent agonist activity, and its ability to modulate neurotransmitter release and ion channels. However, it also has a number of limitations, including its potential for toxicity and the need for careful handling and storage.

Future Directions

There are a number of future directions for research on 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone, including the development of more efficient and effective synthesis methods, the identification of novel analogs with improved pharmacological properties, and the further exploration of its effects on various physiological processes. Additionally, research on the potential therapeutic applications of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone and other synthetic cannabinoids is ongoing, with a focus on their use in the treatment of pain, inflammation, and other conditions.

Synthesis Methods

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with indole-3-carboxaldehyde, followed by the reaction of the resulting product with 2-methylindole-1-carboxylic acid. This synthesis method has been modified and improved over time to increase yields and purity of the final product.

Scientific Research Applications

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been used in scientific research to better understand the endocannabinoid system and its role in various physiological processes. It has been found to have a high affinity for the CB1 and CB2 receptors, making it a potent agonist for these receptors. This has led to its use in studying the effects of cannabinoids on various physiological processes, including pain, inflammation, and appetite regulation.

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O/c1-18-14-20-6-2-4-8-24(20)29(18)26(30)15-21-17-28(25-9-5-3-7-23(21)25)16-19-10-12-22(27)13-11-19/h2-13,17-18H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSZZNWZMJLBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone

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